molecular formula C10H17NO3 B13025885 (Z)-Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate

(Z)-Ethyl 2-((dimethylamino)methylene)-3-oxopentanoate

Cat. No.: B13025885
M. Wt: 199.25 g/mol
InChI Key: AFECQUUSJNXMNL-FPLPWBNLSA-N
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Description

(Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate is an organic compound with a complex structure that includes a dimethylamino group, a methylene group, and an oxopentanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an enaminone intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of (Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Ethyl2-((dimethylamino)methylene)-3-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a biochemical probe make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl (2Z)-2-(dimethylaminomethylidene)-3-oxopentanoate

InChI

InChI=1S/C10H17NO3/c1-5-9(12)8(7-11(3)4)10(13)14-6-2/h7H,5-6H2,1-4H3/b8-7-

InChI Key

AFECQUUSJNXMNL-FPLPWBNLSA-N

Isomeric SMILES

CCC(=O)/C(=C/N(C)C)/C(=O)OCC

Canonical SMILES

CCC(=O)C(=CN(C)C)C(=O)OCC

Origin of Product

United States

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